molecular formula C19H22F3N3OS B2518201 N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034292-52-7

N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2518201
CAS No.: 2034292-52-7
M. Wt: 397.46
InChI Key: MXGGJDFFQVHQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a methylsulfanyl group, and a trifluoromethyl-pyrazolyl group

Preparation Methods

The synthesis of N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring:

    Attachment of the benzamide group: This involves the reaction of the pyrazole derivative with benzoyl chloride in the presence of a base.

    Introduction of the cyclopentyl group: This step can be carried out through a nucleophilic substitution reaction.

    Addition of the methylsulfanyl group: This is typically done through a thiolation reaction using a suitable thiol reagent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl-pyrazolyl group is known to enhance binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can be compared with similar compounds such as:

    N-cyclopentyl-2-(methylsulfanyl)benzamide: Lacks the trifluoromethyl-pyrazolyl group, which may result in different biological activities.

    N-cyclopentyl-2-(methylsulfanyl)-N-{2-[1H-pyrazol-1-yl]ethyl}benzamide: Lacks the trifluoromethyl group, potentially affecting its binding affinity and biological properties.

    N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide: Has an acetamide group instead of a benzamide group, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-methylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3OS/c1-27-16-9-5-4-8-15(16)18(26)25(14-6-2-3-7-14)13-12-24-11-10-17(23-24)19(20,21)22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGGJDFFQVHQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.